molecular formula C6H9N5 B2683085 2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine CAS No. 1072106-47-8

2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine

Cat. No. B2683085
M. Wt: 151.173
InChI Key: CRTBPYDTPKSAQB-UHFFFAOYSA-N
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Description

“2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their significant biological properties and are present in various pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves multicomponent reactions, which significantly simplify experimental procedures and provide access to new, highly complex molecules in a single step . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .


Chemical Reactions Analysis

The redox transformation of a similar molecule, “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidinide l-arginine monohydrate (Triazid)”, has been studied. The reactivity of this molecule was compared with the sodium salt of “2-methylthio-6-nitro-7-oxo-1,2,4-triazolo [5,1-c] [1,2,4]triazin, dihydrate (Triazavirin ®)”, and possible intermediate products of the electroreduction of Triazid were identified using electrochemical methods and ESR spectroscopy .

Scientific Research Applications

Medicinal Chemistry

[1,2,4]triazolo[1,5-a]pyrimidines (TPs) and their analogs have been found to have significant biological activities in a variety of domains . They have been used as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents . For example, from structure-activity relationship (SAR) studies of synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series, Deng et al. identified a compound with significant anticonvulsant activity .

Agriculture

TPs and their analogs have also received great attention in agriculture due to their remarkable biological activities . They have been used as herbicides and antifungals .

Synthesis of Complexes

TPs have been used as reactants for the synthesis of Ruthenium (II)-Hmtpo complexes .

Antimalarial Activity

TPs have been used as reactants for the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .

HIV TAR RNA Binding

Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted using TPs .

Multicomponent Reaction for Synthesis

A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented . The selective reduction of 1,2,4-triazolo[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates was demonstrated .

Inhibitors of Steel Corrosion

TPs are also used as inhibitors of steel corrosion .

Synthesis of Functionalized Derivatives

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .

Inhibitors of Biological Targets

Compounds containing condensed triazole and pyrimidine rings, in particular derivatives of 1,2,4-triazolo[1,5-a]pyrimidine (TP), have diverse biological activity . Compounds exhibiting inhibitory activity against tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) were identified among them .

Antibacterial and Anticonvulsant Activity

In addition to the antibacterial effect against Enterococcus faecium, TPs also have analgesic, anticonvulsant, anti-inflammatory, antioxidant, anticancer, anti-epileptic, and anti-tripanosomiasis activity . TPs include the natural antibiotic essramycin, vasodilator and antiplatelet agent trapidil .

Synthesis of Biologically Active TPs

A general method for the preparation of TPs is the heterocyclization of 5-amino-1,2,4-triazoles (AT) with various 1,3-dielectrophilic agents . TPs can be synthesized by the multicomponent variant, the Biginelli reaction of ATs, 1,3-dicarbonyl or related compounds with aldehydes .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired many researches over the years on their chemistry and methods of synthesis. They have shown promising physiological activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that “2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine” and related compounds may have potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

2-methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-4-8-6-9-5(7)2-3-11(6)10-4/h2-3H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTBPYDTPKSAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCC(=NC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine

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